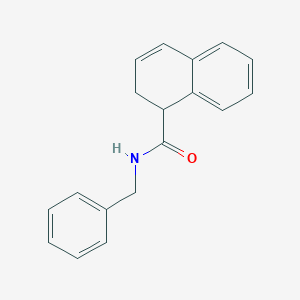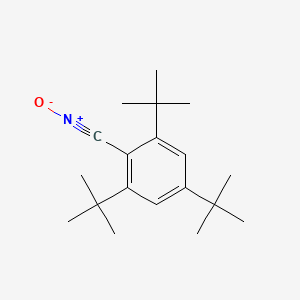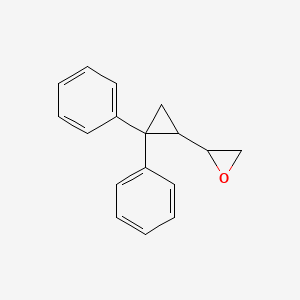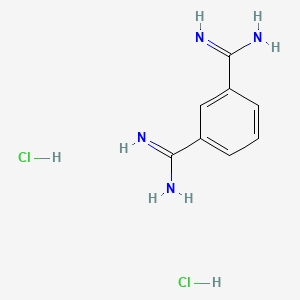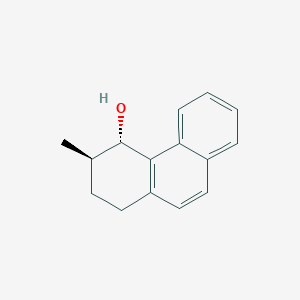
(3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol is a chiral organic compound with a complex structure. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a hydroxyl group at the fourth position and a methyl group at the third position. The stereochemistry of the compound is specified by the (3R,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol typically involves multiple steps, including the formation of the phenanthrene core and the introduction of the hydroxyl and methyl groups. One common approach is the Diels-Alder reaction, which forms the phenanthrene core through a cycloaddition reaction between a diene and a dienophile. Subsequent steps involve selective functionalization to introduce the hydroxyl and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalytic methods to achieve high stereoselectivity and yield. Enzymatic reactions, such as those catalyzed by aldolases, can be employed to form the desired chiral centers with high precision . Additionally, advanced techniques like chiral chromatography may be used to separate and purify the enantiomers.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a fully saturated derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce a fully saturated hydrocarbon.
Applications De Recherche Scientifique
(3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chiral molecules on biological systems.
Medicine: It may serve as a precursor for the development of pharmaceuticals with specific stereochemical requirements.
Industry: The compound can be used in the production of materials with unique optical properties.
Mécanisme D'action
The mechanism of action of (3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-3,4-dihydro-8-hydroxy-4-methoxy-3-methylisocoumarin: A similar compound with a different core structure and additional functional groups.
(3R,4S)-4-methyl-3-hexanol: A compound with similar stereochemistry but a different carbon skeleton.
Uniqueness
(3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group on the phenanthrene core. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
193202-31-2 |
|---|---|
Formule moléculaire |
C15H16O |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
(3R,4S)-3-methyl-1,2,3,4-tetrahydrophenanthren-4-ol |
InChI |
InChI=1S/C15H16O/c1-10-6-7-12-9-8-11-4-2-3-5-13(11)14(12)15(10)16/h2-5,8-10,15-16H,6-7H2,1H3/t10-,15+/m1/s1 |
Clé InChI |
KNJARDGLXUSGGM-BMIGLBTASA-N |
SMILES isomérique |
C[C@@H]1CCC2=C([C@H]1O)C3=CC=CC=C3C=C2 |
SMILES canonique |
CC1CCC2=C(C1O)C3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


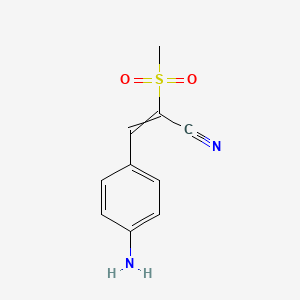
![N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide](/img/structure/B12566072.png)
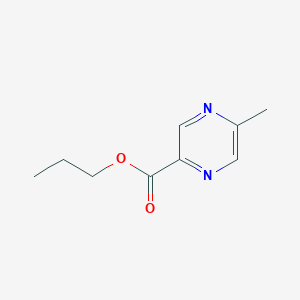
![N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide](/img/structure/B12566079.png)
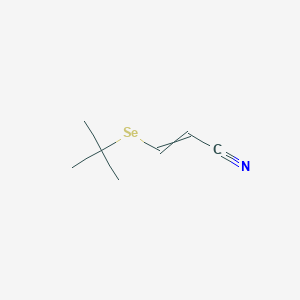
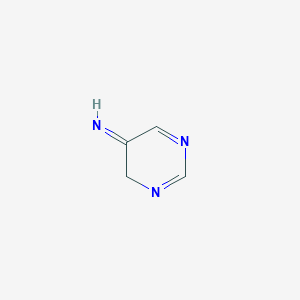

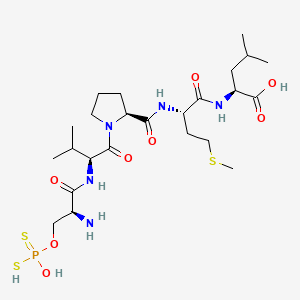
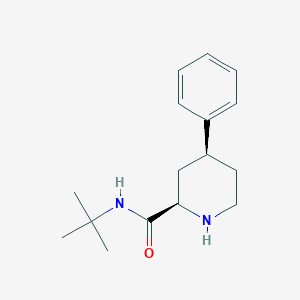
![N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B12566116.png)
